- Preparation of imidazoquinoxaline derivatives for use as TTK or Mps-1 kinase inhibitors, World Intellectual Property Organization, , ,
Cas no 91895-29-3 (6,7-difluoro-1,2,3,4-tetrahydroquinoxaline-2,3-dione)
91895-29-3 structure
Product Name:6,7-difluoro-1,2,3,4-tetrahydroquinoxaline-2,3-dione
CAS 번호:91895-29-3
MF:C8H4F2N2O2
메가와트:198.126368522644
MDL:MFCD00907424
CID:1121620
PubChem ID:822839
Update Time:2025-11-06
6,7-difluoro-1,2,3,4-tetrahydroquinoxaline-2,3-dione 화학적 및 물리적 성질
이름 및 식별자
-
- 6,7-difluoro-1,4-dihydro-2,3-Quinoxalinedione
- 6,7-difluoro-1,4-dihydroquinoxaline-2,3-dione
- 6,7-difluoroquinoxaline-2,3(1H,4H)-dione
- 2,3-Quinoxalinedione, 6,7-difluoro-1,4-dihydro-
- KFUMSIBOUBHLIJ-UHFFFAOYSA-N
- 6,7-difluoroquinoxaline-2,3-diol
- FCH1436808
- 2,3-dihydroxy-6,7-difluoroquinoxaline
- PC210109
- AK340569
- 6,7-difluoro-1,2,3,4-tetrahydroquinoxali
- 6,7-Difluoro-1,4-dihydro-2,3-quinoxalinedione (ACI)
- 6,7-difluoro-1,2,3,4-tetrahydroquinoxaline-2,3-dione
- SC5103
- DTXSID10356383
- AKOS022421133
- CHEMBL136692
- SCHEMBL8121964
- SCHEMBL123451
- DL-0722
- 91895-29-3
- SCHEMBL10846210
- MFCD00907424
- AG-227/14464085
- CS-0155479
- 6,7-difluoro-2,3-quinoxalinediol
-
- MDL: MFCD00907424
- 인치: 1S/C8H4F2N2O2/c9-3-1-5-6(2-4(3)10)12-8(14)7(13)11-5/h1-2H,(H,11,13)(H,12,14)
- InChIKey: KFUMSIBOUBHLIJ-UHFFFAOYSA-N
- 미소: O=C1C(=O)NC2C(=CC(=C(C=2)F)F)N1
계산된 속성
- 정밀분자량: 198.02408370g/mol
- 동위원소 질량: 198.02408370g/mol
- 동위원소 원자 수량: 0
- 수소 결합 공급체 수량: 2
- 수소 결합 수용체 수량: 4
- 중원자 수량: 14
- 회전 가능한 화학 키 수량: 0
- 복잡도: 257
- 총 키 단위 수량: 1
- 원자 구조의 중심 수량을 확정하다.: 0
- 불확정 원자 입체 중심 수량: 0
- 화학 키 입체 구조의 중심 수량을 확정하다.: 0
- 불확정 화학 키 입체 중심 수량: 0
- 소수점 매개변수 계산 참조값(XlogP): 0.4
- 토폴로지 분자 극성 표면적: 58.2
6,7-difluoro-1,2,3,4-tetrahydroquinoxaline-2,3-dione 보안 정보
- 신호어:Warning
- 피해 선언: H302-H315-H319-H335
- 경고성 성명: P261-P305+P351+P338
- 저장 조건:Sealed in dry,Room Temperature
6,7-difluoro-1,2,3,4-tetrahydroquinoxaline-2,3-dione 가격추가 >>
| 관련 분류 | No. | Product Name | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |
|---|---|---|---|---|---|---|---|---|
| Alichem | A449038587-1g |
6,7-Difluoroquinoxaline-2,3(1H,4H)-dione |
91895-29-3 | 97% | 1g |
$203.13 | 2023-08-31 | |
| Alichem | A449038587-5g |
6,7-Difluoroquinoxaline-2,3(1H,4H)-dione |
91895-29-3 | 97% | 5g |
$555.50 | 2023-08-31 | |
| Chemenu | CM221352-1g |
6,7-Difluoroquinoxaline-2,3(1H,4H)-dione |
91895-29-3 | 97% | 1g |
$187 | 2021-08-04 | |
| Chemenu | CM221352-5g |
6,7-Difluoroquinoxaline-2,3(1H,4H)-dione |
91895-29-3 | 97% | 5g |
$514 | 2021-08-04 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-BH744-1g |
6,7-difluoro-1,2,3,4-tetrahydroquinoxaline-2,3-dione |
91895-29-3 | 97% | 1g |
2003CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-BH744-250mg |
6,7-difluoro-1,2,3,4-tetrahydroquinoxaline-2,3-dione |
91895-29-3 | 97% | 250mg |
752CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-BH744-50mg |
6,7-difluoro-1,2,3,4-tetrahydroquinoxaline-2,3-dione |
91895-29-3 | 97% | 50mg |
87.0CNY | 2021-07-10 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD447855-100mg |
6,7-Difluoroquinoxaline-2,3(1H,4H)-dione |
91895-29-3 | 97% | 100mg |
¥123.0 | 2024-04-17 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD447855-250mg |
6,7-Difluoroquinoxaline-2,3(1H,4H)-dione |
91895-29-3 | 97% | 250mg |
¥205.0 | 2024-04-17 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD447855-1g |
6,7-Difluoroquinoxaline-2,3(1H,4H)-dione |
91895-29-3 | 97% | 1g |
¥552.0 | 2024-04-17 |
6,7-difluoro-1,2,3,4-tetrahydroquinoxaline-2,3-dione 합성 방법
합성 방법 1
반응 조건
1.1 1 h, reflux
참조
합성 방법 2
반응 조건
참조
- 1,4-Dihydroquinoxaline-2,3-diones as glycine receptor antagonists and their use as analgesics, anticonvulsants, neuroprotectants, and sedative-hypnotics, United States, , ,
합성 방법 3
반응 조건
1.1 Solvents: Dimethylformamide ; overnight, 120 °C
1.2 Solvents: Water
1.2 Solvents: Water
참조
- Synthesis of novel halogenated heterocycles based on o-phenylenediamine and their interactions with the catalytic subunit of protein kinase CK2, Molecules, 2021, 26(11),
합성 방법 4
반응 조건
1.1 Reagents: Hydrochloric acid Solvents: Water
참조
- Preparation of quinoxaline compound as organic photocatalyst, China, , ,
합성 방법 5
반응 조건
1.1 18 h, reflux; cooled
참조
- Preparation of aminotriazolylquinoxaline derivatives and analogs for use as adenosine A2a receptor antagonists, World Intellectual Property Organization, , ,
합성 방법 6
반응 조건
참조
- Preparation of alkyl-, azido-, alkoxy-, and fluoro-substituted and fused quinoxalinediones as NMDA receptor antagonists., United States, , ,
합성 방법 7
반응 조건
참조
- Preparation of substituted and fused nitroquinoxalinedione glycine receptor antagonists, World Intellectual Property Organization, , ,
합성 방법 8
반응 조건
참조
- Synthesis and Structure-Activity Relationships of Substituted 1,4-Dihydroquinoxaline-2,3-diones: Antagonists of N-Methyl-D-aspartate (NMDA) Receptor Glycine Sites and Non-NMDA Glutamate Receptors, Journal of Medicinal Chemistry, 1995, 38(22), 4367-79
합성 방법 9
반응 조건
참조
- Glycine receptor antagonists for treatment of neuronal loss and neurodegenerative diseases, World Intellectual Property Organization, , ,
합성 방법 10
반응 조건
참조
- 4-Amino[1,2,4]triazolo[4,3-a]quinoxalines. A novel class of potent adenosine receptor antagonists and potential rapid-onset antidepressants, Journal of Medicinal Chemistry, 1990, 33(8), 2240-54
합성 방법 11
반응 조건
참조
- Triazoloquinoxalines as antidepressants and antifatigue agents, European Patent Organization, , ,
6,7-difluoro-1,2,3,4-tetrahydroquinoxaline-2,3-dione Raw materials
6,7-difluoro-1,2,3,4-tetrahydroquinoxaline-2,3-dione Preparation Products
6,7-difluoro-1,2,3,4-tetrahydroquinoxaline-2,3-dione 관련 문헌
-
Jason Wan Lab Chip, 2020,20, 4528-4538
-
Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
-
A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
-
Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
-
Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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